molecular formula C19H30N6O3 B6445864 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640843-89-4

2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6445864
CAS No.: 2640843-89-4
M. Wt: 390.5 g/mol
InChI Key: VYXFXRUXZJGLRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the morpholine and piperazine rings. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The presence of multiple nitrogen-containing rings in this compound suggests that it could participate in a variety of hydrogen bonding interactions. This could influence its behavior in biological systems .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the morpholine, piperazine, and pyrimidine rings. These could act as nucleophiles in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen-containing rings could make it polar and potentially soluble in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the biological activity of this compound and its potential uses. This could include in vitro testing, in vivo studies, and eventually clinical trials .

Properties

IUPAC Name

2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O3/c1-16-20-17(14-18(21-16)24-6-10-27-11-7-24)23-4-2-22(3-5-23)15-19(26)25-8-12-28-13-9-25/h14H,2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXFXRUXZJGLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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